molecular formula C15H16O4S B156505 4-((4-Isopropoxyphenyl)sulfonyl)phenol CAS No. 95235-30-6

4-((4-Isopropoxyphenyl)sulfonyl)phenol

Cat. No.: B156505
CAS No.: 95235-30-6
M. Wt: 292.4 g/mol
InChI Key: ZTILAOCGFRDHBH-UHFFFAOYSA-N
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Description

4-((4-Isopropoxyphenyl)sulfonyl)phenol is an organic compound with the molecular formula C15H16O4S and a molecular weight of 292.35 g/mol . It is characterized by the presence of a sulfonyl group attached to a phenol ring, which is further substituted with an isopropoxy group on the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-isopropoxyphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then hydrolyzed to yield the final product .

Industrial Production Methods: In an industrial setting, the production of 4-((4-Isopropoxyphenyl)sulfonyl)phenol may involve large-scale sulfonation processes using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-((4-Isopropoxyphenyl)sulfonyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Isopropoxyphenyl)sulfonyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The sulfonyl group can participate in electrophilic reactions, modifying the activity of enzymes or other proteins. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • 4-Hydroxyphenyl 4-Isopropoxyphenyl Sulfone
  • 4-Isopropoxyphenyl Sulfone
  • 4-Hydroxyphenyl Sulfone

Comparison: 4-((4-Isopropoxyphenyl)sulfonyl)phenol is unique due to the presence of both a sulfonyl group and an isopropoxy group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, the isopropoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Biological Activity

4-((4-Isopropoxyphenyl)sulfonyl)phenol, with the molecular formula C₁₅H₁₆O₄S and a molecular weight of 292.35 g/mol, is an organic compound characterized by a sulfonyl group linked to a phenolic structure. This unique configuration suggests significant potential in medicinal chemistry, particularly in its interactions with biological macromolecules such as proteins and enzymes.

Chemical Structure and Properties

The compound's structure features an isopropoxy group, which enhances its solubility in organic solvents and contributes to its reactivity. The sulfonyl moiety is known for its ability to engage in various chemical reactions, making this compound versatile in both pharmaceutical and material science applications.

PropertyValue
Molecular FormulaC₁₅H₁₆O₄S
Molecular Weight292.35 g/mol
SolubilitySoluble in organic solvents
Functional GroupsPhenolic, Sulfonyl

Biological Activity

Research has indicated that this compound exhibits notable biological activity, potentially influencing several cellular processes. Initial studies suggest that the compound may modulate enzyme activity through competitive or non-competitive inhibition mechanisms. This modulation could have implications for therapeutic applications, particularly in the regulation of metabolic pathways.

Enzyme Interaction Studies

Interaction studies reveal that this compound binds with various enzymes, potentially affecting their catalytic functions. For example, it has been shown to influence laccase activity, which plays a crucial role in biopolymer synthesis and modification processes .

Case Studies

  • Laccase-Mediated Reactions : A study investigated the laccase-mediated oligomerization of phenolic compounds, revealing that this compound participates in the enzymatic modification of polymeric membranes. This process highlighted the compound's potential for enhancing membrane properties through physical adsorption rather than covalent bonding .
  • Perfusion Pressure Studies : In related research on sulfonamide derivatives, compounds structurally similar to this compound were shown to affect perfusion pressure in cardiovascular systems. These findings suggest that similar mechanisms may be at play with this compound, potentially involving calcium channel inhibition .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary assessments indicate favorable properties such as moderate permeability and potential for therapeutic efficacy; however, detailed pharmacokinetic profiling remains necessary to fully elucidate its biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Hydroxyphenyl sulfoneHydroxyl group on a phenolic ringKnown antioxidant properties
4-Methylphenyl sulfoneMethyl group substitutionDifferent solubility characteristics
Phenol sulfoneSimple structure with sulfonyl groupIndustrial applications

The unique isopropoxy substitution in this compound distinguishes it from these compounds, possibly enhancing its reactivity and biological activity.

Properties

IUPAC Name

4-(4-propan-2-yloxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-11(2)19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTILAOCGFRDHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058706
Record name 4-((4-Isopropoxyphenyl)sulfonyl)phenol
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]-
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CAS No.

95235-30-6
Record name 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol
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Record name Phenol, 4-((4-(1-methylethoxy)phenyl)sulfonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]-
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Record name 4-((4-Isopropoxyphenyl)sulfonyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-isopropoxyphenylsulfonyl)phenol
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Record name Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]
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Synthesis routes and methods

Procedure details

30.3 g of bis(p-hydroxyphenyl)sulfone, 18.5 g of isopropylbromide, and 22.2 g of potassium carbonate as acid-binding agent were added to 200 ml of dimethylformamide, then stirred for 4 hours at about 120° C. and dimethylformamide was distilled off under reduced pressure. When this was accomplished, chloroform was added to the residue to extract crude 4-hydroxy-4'-isopropoxydiphenylsulfone. Then this crude compound was refined by using a silica gel column chromatography and 15.7 g of 4-hydroxy-4'-isopropoxydiphenylsulfone was obtained in white microfine crystals with a melting point of 129.0°~131.0° C.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does UV irradiation influence the release of D-8 from the PUA microcapsules?

A: The research demonstrates that UV irradiation effectively controls the release of D-8 from the PUA microcapsules. After a 30-minute UV exposure, the release of D-8 encapsulated within the PUA microcapsules was significantly hindered []. This control is attributed to the UV-induced crosslinking of the PUA shell, making it more rigid and less permeable.

Q2: How was the release of D-8 from the microcapsules monitored in this study?

A: The researchers utilized a colorimetric method to monitor D-8 release. They measured the color change (specifically, lightness or L*) of a reaction between the released D-8 and a color-changing compound, 2-anilino-6-dibutylamino-3-methylfluoran (ODB-2), upon thermal treatment []. This allowed for a visual and quantifiable assessment of D-8 release under different conditions.

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